molecular formula C16H14ClN3 B2899774 2-chloro-N-(1-phenylethyl)quinazolin-4-amine CAS No. 597545-50-1

2-chloro-N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B2899774
CAS No.: 597545-50-1
M. Wt: 283.76
InChI Key: RPGHTMMYAWEOGC-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylethyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

Related quinazolinone compounds have been found to interact with their targets in a way that inhibits biofilm formation . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

Related quinazolinone compounds have been found to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

It is known that the use of multiple drug combinations, often seen with quinazolinone derivatives, can lead to altered pharmacokinetics and pharmacodynamics due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .

Result of Action

Related quinazolinone compounds have been found to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth . This indicates their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .

Action Environment

It is known that the efficacy of quinazolinone derivatives can be influenced by various factors, including the presence of other drugs, which can lead to drug-drug interactions and altered pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

2-chloro-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHTMMYAWEOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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